Propyl cyclohexanecarboxylate
CAS No.: 6739-34-0
Cat. No.: VC14421303
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6739-34-0 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | propyl cyclohexanecarboxylate |
| Standard InChI | InChI=1S/C10H18O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
| Standard InChI Key | UBEVLTHYAFYOEU-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1CCCCC1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Propyl cyclohexanecarboxylate is systematically named propyl cyclohexanecarboxylate under IUPAC nomenclature. Its structure comprises a cyclohexane ring substituted with a carboxylate group bonded to a propyl chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 6739-34-0 | |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| SMILES | CCCOC(=O)C1CCCCC1 | |
| InChIKey | UBEVLTHYAFYOEU-UHFFFAOYSA-N |
The ester’s three-dimensional conformation favors equatorial positioning of the carboxylate group on the cyclohexane ring, minimizing steric strain . Computational models predict a McGowan molecular volume of 148.34 mL/mol, aligning with its liquid state at room temperature .
Spectroscopic Features
While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, analogous esters suggest characteristic peaks:
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IR: Strong C=O stretch near 1740 cm⁻¹ and C-O ester vibrations at 1250–1050 cm⁻¹.
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¹H NMR: Cyclohexane protons as multiplet (δ 1.0–2.0 ppm), propyl methylene/methyl groups at δ 0.8–1.5 ppm, and ester carbonyl adjacency effects .
Synthesis and Manufacturing
Conventional Esterification
The primary synthesis route involves acid-catalyzed esterification:
This method achieves moderate yields (60–75%) but requires prolonged reflux and azeotropic water removal.
Palladium-Catalyzed Approaches
Recent advances employ palladium catalysts for dehydrogenative coupling. For example, β,γ-dehydrogenation of cyclohexanecarboxylic acid derivatives using Pd(II) and oxidizing agents enables selective functionalization of remote C-H bonds . Ligands such as 2-pyridone enhance regioselectivity, achieving turnover numbers (TON) >50 in model reactions .
Physical and Thermodynamic Properties
Experimental and computed properties from Joback and Crippen methods include :
| Property | Value | Unit |
|---|---|---|
| Boiling Point (T_b) | 524.04 | K |
| Critical Temperature (T_c) | 729.39 | K |
| Enthalpy of Vaporization | 47.44 | kJ/mol |
| Viscosity (298 K) | 0.00421 | Pa·s |
| Heat Capacity (C_p) | 355.31 | J/(mol·K) |
The compound’s low viscosity (0.00421 Pa·s at 282 K) and moderate hydrophobicity (logP = 2.52) facilitate its use in solvent systems .
Chemical Reactivity and Stability
Hydrolysis
Propyl cyclohexanecarboxylate undergoes acid- or base-catalyzed hydrolysis:
The reaction rate depends on pH, with alkaline conditions accelerating saponification due to the ester’s electron-withdrawing cyclohexyl group .
Thermal Decomposition
At temperatures exceeding 700 K, thermal cleavage produces cyclohexane and propylene oxide, though decomposition pathways remain understudied .
Industrial and Research Applications
Pharmaceutical Intermediates
The ester serves as a precursor to cyclohexanecarboxamide derivatives, which exhibit anticonvulsant and analgesic properties. For instance, alkylation of the cyclohexane ring enables access to tricyclic antidepressants .
Agrochemicals
Functionalization of the propyl chain yields herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses. Patent literature highlights its role in synthesizing fenoxaprop derivatives .
Fragrance Industry
The ester’s mild, fruity odor (unquantified in sources) makes it a candidate for synthetic flavorants, though commercialization remains limited .
Related Compounds and Derivatives
Isopropyl Cyclohexanecarboxylate
The isomeric isopropyl ester (CAS 6553-80-6) shares similar applications but exhibits a higher boiling point (537 K) due to branched-chain steric effects .
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